1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride
Description
1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride is a heterocyclic ammonium salt featuring a pyridinium core linked to a substituted pyrimidine ring via a methyl group. The pyridinium ring is further substituted with methyl groups at the 3- and 4-positions, and the compound exists as a hydrochloride salt of a chloride counterion. Its molecular formula is C₁₂H₁₇Cl₂N₄, with a molecular weight of 287.9 g/mol.
Properties
IUPAC Name |
5-[(3,4-dimethylpyridin-1-ium-1-yl)methyl]-2-methylpyrimidin-4-amine;chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N4.2ClH/c1-9-4-5-17(7-10(9)2)8-12-6-15-11(3)16-13(12)14;;/h4-7H,8H2,1-3H3,(H2,14,15,16);2*1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBYYALJLMRQFK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)CC2=CN=C(N=C2N)C)C.Cl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H15ClN4
- Molecular Weight : 240.73 g/mol
- CAS Number : Not specifically listed but related compounds can be found under various CAS numbers.
The biological activity of this compound is primarily attributed to its structural features, notably the pyrimidine and pyridine moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, potentially affecting cell proliferation.
- Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission and other physiological processes.
Biological Activities
The compound exhibits several biological activities, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent. |
| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent. |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases. |
Anticancer Activity
A study investigating the cytotoxic effects of the compound on human cancer cell lines demonstrated significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective concentration levels for therapeutic use .
Antimicrobial Properties
Research conducted on the antimicrobial efficacy revealed that the compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential application in treating bacterial infections .
Inflammation Reduction
In vitro experiments highlighted the compound's ability to downregulate pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the pyrimidine and pyridine moieties in its structure enhances its interaction with microbial targets, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for DNA synthesis and repair, making it a potential lead compound for cancer therapeutics .
Biochemical Applications
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, particularly those involved in nucleotide metabolism. Its structural similarity to natural substrates allows it to compete effectively with these substrates, leading to potential applications in treating metabolic disorders .
Research Tool in Molecular Biology
Due to its ability to modulate enzyme activity, this compound is utilized as a biochemical tool in molecular biology research. It aids in studying enzyme kinetics and can be used to elucidate metabolic pathways involving pyrimidine derivatives .
Agricultural Sciences
Pesticidal Properties
Recent studies have explored the use of this compound as a pesticide. Its ability to disrupt metabolic processes in pests suggests that it could be developed into a novel agrochemical. Field trials are necessary to assess its efficacy and safety in agricultural settings .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related molecules: 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () and (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride ().
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Rings | Counterion | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₇Cl₂N₄ | 287.9 | Pyridinium, pyrimidine, methyl groups | Cl⁻, HCl | Enzyme inhibitors, drug intermediates |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | Pyridine, pyrrolidine, amine | 2 HCl | Chemical synthesis, intermediates |
| (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride | C₂₂H₂₄Cl₂FN₅O₂ | 480.9 | Pyrazolopyrimidine, chloro, fluoro, ethoxy | HCl | Anticancer agents, kinase inhibitors |
Key Observations:
Core Heterocycles :
- The target compound combines pyridinium and pyrimidine rings, whereas the compound features a pyrazolopyrimidine system. Both systems are nitrogen-rich, enhancing their ability to interact with biological targets like ATP-binding pockets in kinases .
- ’s pyridine-pyrrolidine hybrid lacks fused aromatic systems, reducing its complexity compared to the target compound.
In contrast, the dihydrochloride salt in has higher polarity due to its amine and pyrrolidine groups . Halogens (Cl, F) and ethoxy groups in enhance electronic effects and metabolic stability, critical for drug candidates .
Counterions and Solubility: The target’s dual chloride/hydrochloride counterion may improve crystallinity, as observed in SHELX-refined structures (). Dihydrochloride salts (e.g., ) generally exhibit higher water solubility than monohydrochlorides .
Q & A
Q. How can machine learning models improve the prediction of this compound’s biological activity based on structural analogs?
- Methodological Answer : Train models on ChEMBL or PubChem datasets using descriptors like molecular fingerprints and topological indices. Validate via leave-one-out cross-validation and external test sets. Explainability tools (e.g., SHAP values) highlight key structural motifs influencing activity, guiding SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
